molecular formula C7H14ClNO2 B1315897 4-Piperidineacetic acid hydrochloride CAS No. 73415-84-6

4-Piperidineacetic acid hydrochloride

Cat. No.: B1315897
CAS No.: 73415-84-6
M. Wt: 179.64 g/mol
InChI Key: IYDUFJOXYMLYNM-UHFFFAOYSA-N
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Description

4-Piperidineacetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Scientific Research Applications

4-Piperidineacetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs targeting neurological disorders and other diseases.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Safety and Hazards

4-Piperidineacetic acid hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

Future Directions

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The current focus is on the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and is likely to remain a key area of research in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidineacetic acid hydrochloride typically involves the reaction of piperidine with acetic acid derivatives under controlled conditions. One common method includes the reaction of piperidine with chloroacetic acid, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where piperidine and chloroacetic acid are reacted under optimized conditions to maximize yield and purity. The reaction mixture is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is subsequently purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidineacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Piperidineacetic acid hydrochloride can be compared with other piperidine derivatives, such as:

  • 4-Pyridylacetic acid hydrochloride
  • 1-Acetyl-3-piperidinamine hydrochloride
  • 4-(4-Chlorophenyl)-piperidine hydrochloride

Uniqueness: this compound is unique due to its specific structure and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2-piperidin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDUFJOXYMLYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73415-84-6, 51052-78-9
Record name 4-Piperidineacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073415846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(piperidin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperidine-4-acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PIPERIDINEACETIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I68Q70724
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid (200 mg) in dioxane (1 mL) was added a 4 M hydrogen chloride dioxane solution (1 mL). The reaction liquid was stirred at room temperature for 15 hours, and then concentrated under reduced pressure to obtain piperidin-4-yl acetic acid hydrochloride (140 mg) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-pyridylacetic acid hydrochloride (5 g, 28.8 mmol), glacial acetic acid (100 mL) and PtO2 (0.5 g) was hydrogenated at 50 psi overnight. The solvent was decanted from the catalyst and concentrated in vacuo. Azetroped with toluene twice then washed with ether to give 5 g (97%) of white solid. MS(ESI) 144.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidineacetic acid hydrochloride
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